trans-Bis(dicyclohexylamine)palladium(II) acetate

Descripción general

Descripción

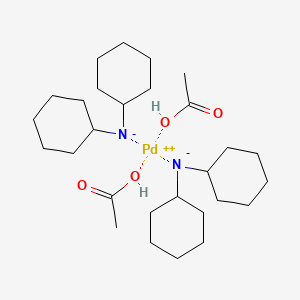

trans-Bis(dicyclohexylamine)palladium(II) acetate: is a palladium-based compound with the chemical formula C28H52N2O4Pd . It is widely used as a catalyst in various organic reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination . The compound is known for its high efficiency and selectivity in these reactions, making it a valuable tool in synthetic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans-Bis(dicyclohexylamine)palladium(II) acetate typically involves the reaction of palladium(II) acetate with dicyclohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques such as column chromatography or distillation. The compound is produced in high purity and large quantities to meet the demands of various industrial applications .

Análisis De Reacciones Químicas

Cross-Coupling Reactions

DAPCy excels in catalytic cross-coupling reactions, forming carbon-carbon (C–C) and carbon-nitrogen (C–N) bonds. Key applications include:

Suzuki-Miyaura Coupling

DAPCy facilitates coupling between aryl halides (e.g., bromides, iodides) and boronic acids. It operates under mild aerobic conditions, avoiding stringent inert environments .

| Substrates | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aryl bromides + boronic acids | Na₂CO₃, EtOH/H₂O, 80°C | Biaryls | 85–92% | |

| Dibromopyrone + boronic acids | K₂CO₃, THF, 60°C | Functionalized pyrone | 78% |

Mechanism :

- Oxidative Addition : DAPCy reacts with aryl halides to form a Pd(II)-aryl intermediate.

- Transmetallation : Boronic acid transfers its aryl group to Pd.

- Reductive Elimination : C–C bond forms, regenerating the Pd(0) catalyst .

Heck Reaction

DAPCy catalyzes coupling of aryl halides with alkenes to form substituted alkenes. Its steric bulk minimizes β-hydride elimination, improving regioselectivity .

| Substrates | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aryl iodides + styrene | Et₃N, DMF, 100°C | Stilbenes | 70–85% |

Mechanism :

- Alkene Coordination : Pd(II) binds the alkene.

- C–H Activation : Forms Pd-alkyl intermediate.

- β-Hydride Elimination : Releases the substituted alkene .

Buchwald-Hartwig Amination

DAPCy enables C–N bond formation between aryl halides and amines, critical for pharmaceutical intermediates .

| Substrates | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aryl bromides + amines | NaOtert-Bu, toluene, 110°C | Aryl amines | 65–88% |

Mechanism :

- Oxidative Addition : Pd(0) binds aryl halide.

- Amine Coordination : Amine binds to Pd.

- Reductive Elimination : Forms C–N bond .

Oxidative and Reductive Reactions

DAPCy participates in redox processes, often involving aerobic conditions:

Aerobic Oxidative Coupling

DAPCy catalyzes ethylene and water coupling to acetaldehyde under O₂, leveraging Pd(II)/Pd(0) cycling .

Reaction :

Conditions : THF, 60°C, 10 atm O₂ .

Reductive Elimination

In cascade reactions, DAPCy mediates borylation followed by aldehyde trapping at room temperature .

Example :

Yield : 75% (two-step) .

Mechanistic Insights

DAPCy’s reactivity is influenced by ligand geometry and reaction environment:

- Cis- vs. Trans-Oxypalladation : Chloride ions shift mechanisms from cis to trans pathways, altering product stereochemistry .

- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance stability of Pd intermediates .

- Ligand Effects : Dicyclohexylamine ligands prevent Pd aggregation, maintaining catalytic activity .

Comparison with Other Pd Catalysts

| Catalyst | Selectivity | Stability | Preferred Reactions |

|---|---|---|---|

| DAPCy | High | High | Suzuki, Heck, Aerobic coupling |

| Pd(OAc)₂ | Moderate | Low | General cross-coupling |

| PdCl₂(PPh₃)₂ | Low | Moderate | Stille, Negishi |

DAPCy outperforms in sterically demanding reactions due to hindered ligand structure .

Aplicaciones Científicas De Investigación

Catalytic Applications in Organic Chemistry

trans-Bis(dicyclohexylamine)palladium(II) acetate is primarily utilized as a catalyst in several key organic reactions:

- Cross-Coupling Reactions : It is particularly effective in facilitating carbon-carbon and carbon-nitrogen bond formations through reactions such as:

- Suzuki-Miyaura Coupling : A method for forming biaryl compounds.

- Heck Reaction : Used for the coupling of alkenes with aryl halides.

- Buchwald-Hartwig Amination : Essential for synthesizing amines from aryl halides and amines.

These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to their efficiency and selectivity .

Biological Applications

Recent studies have highlighted the potential biological applications of this compound:

- Anticancer Activity : Research indicates that palladium complexes can exhibit antiproliferative effects against various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- HCT-116 (colorectal cancer)

In vitro studies have shown that these complexes can induce apoptosis in cancer cells, suggesting their potential use as chemotherapeutic agents .

Industrial Applications

In industrial settings, this compound is employed for:

- Fine Chemical Synthesis : Used in the production of specialty chemicals and pharmaceuticals due to its effectiveness in facilitating complex reactions.

- Agrochemical Production : Helps synthesize active ingredients in pesticides and herbicides.

- Materials Science : Plays a role in developing advanced materials through polymerization processes .

Mecanismo De Acción

The mechanism of action of trans-Bis(dicyclohexylamine)palladium(II) acetate involves the coordination of the palladium center with the reactants, facilitating the formation of new chemical bonds. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are crucial in cross-coupling reactions. The dicyclohexylamine ligands stabilize the palladium center and enhance its catalytic activity .

Comparación Con Compuestos Similares

Palladium(II) acetate: A commonly used palladium catalyst with similar applications but lower selectivity and efficiency compared to trans-Bis(dicyclohexylamine)palladium(II) acetate.

Palladium(II) chloride: Another palladium-based catalyst with broader applications but less stability and reactivity.

Palladium(II) trifluoroacetate: A palladium catalyst with higher reactivity but limited selectivity in certain reactions

Uniqueness: this compound stands out due to its high selectivity, efficiency, and stability in various organic reactions. Its unique structure, with dicyclohexylamine ligands, provides enhanced catalytic activity and better performance in cross-coupling reactions compared to other palladium-based catalysts .

Actividad Biológica

Overview

trans-Bis(dicyclohexylamine)palladium(II) acetate, commonly referred to as DAPCy, is a palladium-based compound with the molecular formula C28H52N2O4Pd. It is primarily recognized for its catalytic properties in organic synthesis, particularly in cross-coupling reactions that are crucial for the formation of complex organic molecules. This article explores the biological activity of DAPCy, focusing on its mechanisms of action, biochemical pathways, and applications in medicinal chemistry.

Target of Action : The primary role of DAPCy is to facilitate the formation of carbon-carbon and carbon-nitrogen bonds. This capability is essential in synthesizing various bioactive compounds, including pharmaceuticals and agrochemicals.

Mode of Action : DAPCy operates by providing a lower energy pathway for chemical reactions, thereby accelerating the rate at which these reactions occur. This catalytic efficiency is attributed to its unique structure, which includes dicyclohexylamine ligands that enhance its reactivity and stability compared to other palladium catalysts .

Biochemical Pathways

DAPCy influences several biochemical pathways involved in organic synthesis. By promoting the formation of key bonds, it plays a vital role in constructing complex organic molecules necessary for various biological functions. The compound has been shown to be particularly effective in:

- Suzuki-Miyaura Coupling : A reaction that forms carbon-carbon bonds between aryl halides and boronic acids.

- Heck Reaction : This involves the coupling of alkenes with aryl halides to form substituted alkenes.

- Buchwald-Hartwig Amination : A method for creating carbon-nitrogen bonds through the coupling of amines with aryl halides .

Synthesis and Applications

Several studies have demonstrated the utility of DAPCy in synthesizing biologically relevant compounds:

- Polyfluorenes Preparation : Research indicated that low molecular weight polyfluorenes could be synthesized using DAPCy as a catalyst. This process highlighted the compound's ability to facilitate polymerization reactions efficiently .

- Design of Molecular Crystals : A study focused on using DAPCy in designing two-component molecular crystals, showcasing its versatility beyond traditional organic synthesis applications .

- Catalytic Performance Comparison : In comparative studies, DAPCy was found to outperform other palladium catalysts such as palladium(II) acetate and palladium(II) chloride in terms of selectivity and efficiency in various coupling reactions .

The following table summarizes key chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C28H52N2O4Pd |

| Molecular Weight | 587.14 g/mol |

| Melting Point | 150-154 °C |

| Appearance | Yellow crystalline solid |

| Storage Conditions | Under inert gas at 2-8 °C |

Propiedades

IUPAC Name |

acetic acid;dicyclohexylazanide;palladium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H22N.2C2H4O2.Pd/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2(3)4;/h2*11-12H,1-10H2;2*1H3,(H,3,4);/q2*-1;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYDWGNLLRXNPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CCC(CC1)[N-]C2CCCCC2.C1CCC(CC1)[N-]C2CCCCC2.[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H52N2O4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Although the provided research article [] does not specifically utilize trans-Bis(dicyclohexylamine)palladium(II) acetate, this palladium complex is known to be a useful catalyst in various cross-coupling reactions, such as Buchwald-Hartwig aminations. Given that the synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines likely involves the formation of a carbon-nitrogen bond, exploring the use of this compound or similar palladium catalysts could be a potential avenue for optimizing the synthesis route. Further research would be needed to determine the specific reaction conditions and effectiveness of this catalyst in this particular reaction.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.